molecular formula C23H17N3O5 B2430132 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 851094-66-1

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2430132
CAS No.: 851094-66-1
M. Wt: 415.405
InChI Key: RGENPHUHZBRBHW-UHFFFAOYSA-N
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Description

“N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial potential, particularly for its ability to inhibit bacterial biofilm growth .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields a sulfonamide derivative. This compound is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of these compounds is determined by spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined using various spectroscopic techniques .

Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Activity

Compounds structurally related to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, particularly those with oxadiazole and benzodiazepine analogues, have been evaluated for their anticonvulsant and sedative-hypnotic activities. For instance, a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives showed considerable anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions. One compound, in particular, demonstrated sedative-hypnotic activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in its pharmacological properties (Faizi et al., 2017).

Anti-Inflammatory and Anti-Proliferative Activities

Oxadiazole derivatives have also been explored for their anti-inflammatory and anti-proliferative effects. A study synthesizing 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles found that certain compounds exhibited significant activity against the proliferation of human cancer cell lines and reduced inflammation in rat paw edema models. This highlights a potential therapeutic role in cancer and inflammatory diseases (Rapolu et al., 2013).

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives, including those with a trimethoxybenzamide moiety, have been investigated, revealing that such compounds possess significant antimicrobial activity against various strains of bacteria and fungi. This suggests their potential as a basis for developing new antimicrobial agents (Joshi et al., 1997).

Optical and Morphological Properties in Material Science

Research into the optical properties of polyoxadiazoles has demonstrated that derivatives containing CF3 groups exhibit distinct optical behaviors, which can be influenced by spinning rate and solution concentration during thin-film deposition. This indicates their usefulness in polymer optoelectronic devices, showcasing the versatility of oxadiazole derivatives beyond pharmacological applications (Hajduk et al., 2010).

Anticancer Potential

The design and synthesis of novel oxadiazole derivatives, particularly those incorporating benzothiazole and hydrazone units, have shown promising chemotherapeutic potential. Some compounds demonstrated significant inhibitory activity against human tumor cell lines, suggesting their role as potential anticancer agents (Kaya et al., 2017).

Safety and Hazards

Most of the new molecules synthesized in similar studies are mildly cytotoxic and hence might be used as safe antibacterial agents .

Future Directions

Based on the biological activities of sulfonamides and benzodioxane containing compounds, future studies could focus on synthesizing new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c27-21(15-6-9-18(10-7-15)30-17-4-2-1-3-5-17)24-23-26-25-22(31-23)16-8-11-19-20(14-16)29-13-12-28-19/h1-11,14H,12-13H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGENPHUHZBRBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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